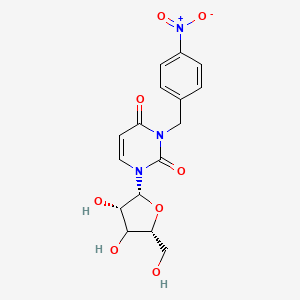
Metoxuron-monomethyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metoxuron-monomethyl-d3 is a deuterium-labeled derivative of Metoxuron-monomethyl. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metoxuron-monomethyl-d3 is synthesized by incorporating deuterium into Metoxuron-monomethyl. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the Metoxuron-monomethyl molecule. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully controlled to maintain the purity and stability of the compound. The final product is subjected to rigorous quality control measures to ensure its suitability for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Metoxuron-monomethyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using advanced analytical techniques to determine their structure and properties .
Scientific Research Applications
Metoxuron-monomethyl-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and the optimization of existing drug formulations.
Mechanism of Action
The mechanism of action of Metoxuron-monomethyl-d3 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved in these processes are studied using advanced analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Metoxuron-monomethyl: The non-deuterated form of Metoxuron-monomethyl-d3.
Other Deuterium-Labeled Compounds: Various other compounds labeled with deuterium for use in scientific research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to changes in the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool for studying drug behavior and optimizing drug formulations .
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13)/i1D3 |
InChI Key |
YWHRNWZTCCNWSH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)NC1=CC(=C(C=C1)OC)Cl |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)











